Malvidin chloride

Catalog No.
S596713
CAS No.
643-84-5
M.F
C17H15ClO7
M. Wt
366.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malvidin chloride

CAS Number

643-84-5

Product Name

Malvidin chloride

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol;chloride

Molecular Formula

C17H15ClO7

Molecular Weight

366.7 g/mol

InChI

InChI=1S/C17H14O7.ClH/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17;/h3-7H,1-2H3,(H3-,18,19,20,21);1H

InChI Key

KQIKOUUKQBTQBE-UHFFFAOYSA-N

Synonyms

3,5,7,4'-tetrahydroxy-3',5'-dimethoxyflavylium, malvidin, malvidin chloride

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]

Malvidin chloride is a member of the anthocyanin family, specifically a derivative of malvidin, which is characterized by its deep red color and is commonly found in various fruits and plants, particularly in grapes. This compound is notable for its role as a natural pigment and antioxidant. The chemical structure of malvidin chloride includes hydroxyl and methoxy groups that contribute to its unique properties, making it a subject of interest in both food science and pharmacology.

Research suggests malvidin chloride may exert its health benefits through several mechanisms:

  • Antioxidant activity: The structure of malvidin chloride allows it to scavenge free radicals, protecting cells from oxidative damage [].
  • Anti-inflammatory effects: Studies indicate malvidin chloride may suppress the production of pro-inflammatory cytokines, reducing inflammation.
  • Antioxidant properties: Studies have shown that malvidin chloride exhibits free radical scavenging activity, potentially protecting cells from oxidative damage linked to various chronic diseases [].
  • Anti-inflammatory effects: Research suggests that malvidin chloride may inhibit the production of pro-inflammatory cytokines and enzymes, potentially reducing inflammation in the body [].
  • Gastroprotective properties: Studies have investigated the potential of malvidin chloride to protect the stomach lining from damage caused by factors like ethanol [].
Typical of anthocyanins, including:

  • Hydrolysis: Under acidic or basic conditions, malvidin chloride can hydrolyze to form aglycone and sugar moieties.
  • Oxidation: The compound can be oxidized to form different colored species depending on the pH level, shifting from red flavylium cations at low pH to colorless carbinol bases at higher pH levels .
  • Complexation: Malvidin chloride can form complexes with metal ions, which may alter its color and stability.

Malvidin chloride exhibits several biological activities:

  • Antioxidant Properties: It scavenges free radicals, thereby protecting cells from oxidative stress. This property is significant in preventing various diseases associated with oxidative damage .
  • Anti-inflammatory Effects: Research indicates that malvidin and its derivatives may modulate inflammatory responses, contributing to their potential therapeutic effects against chronic diseases .
  • Neuroprotective Effects: Some studies suggest that malvidin chloride may enhance cognitive functions and protect against neurodegenerative diseases due to its ability to cross the blood-brain barrier .

The synthesis of malvidin chloride can be achieved through several methods:

  • Direct Synthesis from Natural Sources: Extraction from plant materials such as grapes or berries.
  • Chemical Synthesis: A common method involves the reaction of malvidin with hydrochloric acid or other chlorinating agents under controlled conditions. For example, one method reported the use of pyrylium salts as intermediates to synthesize malvidin chloride .
  • Derivatization: Malvidin can also be modified by attaching various functional groups, such as fatty acids or sugars, enhancing its solubility and stability for specific applications .

Malvidin chloride has diverse applications:

  • Food Industry: Used as a natural colorant in beverages, jams, and confectionery products due to its vibrant color.
  • Pharmaceuticals: Explored for potential health benefits, including anti-cancer and anti-inflammatory properties.
  • Cosmetics: Incorporated into skincare products for its antioxidant properties.

Malvidin chloride shares similarities with other anthocyanins but has unique features. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
DelphinidinContains two hydroxyl groups on the B ringMore hydrophilic than malvidin
CyanidinHas one hydroxyl group on the B ringLess stable than malvidin under alkaline conditions
PetunidinContains one methoxy groupExhibits different color stability compared to malvidin
PelargonidinLacks methoxy groupsMore susceptible to degradation than malvidin
PeonidinContains one methoxy groupDisplays unique antioxidant properties

Malvidin chloride is distinguished by its specific combination of hydroxyl and methoxy groups that affect its solubility, stability, and biological activity compared to these similar compounds. Its structural complexity allows it to exhibit unique chemical behaviors and biological effects that are valuable in various fields including nutrition and pharmacology.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

366.0506305 g/mol

Monoisotopic Mass

366.0506305 g/mol

Heavy Atom Count

25

UNII

GL5KGZ4D8U

Related CAS

10463-84-0 (Parent)

Other CAS

643-84-5

Dates

Modify: 2023-08-15

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